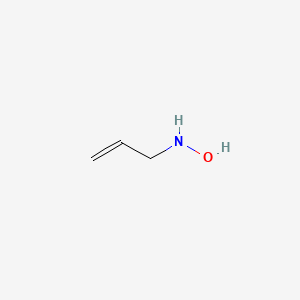
2-Propen-1-amine, N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-en-1-yl)hydroxylamine is an organic compound with the molecular formula C3H7NO It is a derivative of hydroxylamine, where the hydrogen atom of the hydroxylamine is replaced by a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Prop-2-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an appropriate alkene under specific conditions. For instance, the reaction of hydroxylamine hydrochloride with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide can yield N-(prop-2-en-1-yl)hydroxylamine .
Industrial Production Methods
Industrial production of N-(prop-2-en-1-yl)hydroxylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Scientific Research Applications
N-(Prop-2-en-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(prop-2-en-1-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which lacks the prop-2-en-1-yl group.
N-Methylhydroxylamine: A derivative where the hydrogen atom is replaced by a methyl group.
N-Ethylhydroxylamine: A derivative with an ethyl group instead of the prop-2-en-1-yl group.
Uniqueness
N-(Prop-2-en-1-yl)hydroxylamine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Biological Activity
2-Propen-1-amine, N-hydroxy- (also known as N-hydroxyprop-2-en-1-amine) is an organic compound characterized by the presence of both an amine and a hydroxyl functional group. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of 2-Propen-1-amine, N-hydroxy- is C3H7NO. It is notable for its reactivity due to the dual functional groups, which allow it to participate in various chemical reactions such as oxidation, reduction, and substitution reactions.
The biological activity of 2-Propen-1-amine, N-hydroxy- primarily involves its interaction with enzymes. It can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways affected depend on the enzyme involved and the biological context.
Applications in Research
2-Propen-1-amine, N-hydroxy- has several applications in scientific research:
- Enzyme Inhibition Studies : It is used as a probe to study enzyme inhibition mechanisms.
- Organic Synthesis : Serves as a building block for the preparation of various nitrogen-containing compounds.
- Pharmaceutical Development : Its derivatives are explored for potential therapeutic effects against various diseases.
Anticancer Properties
Recent studies have indicated that derivatives of 2-Propen-1-amine, N-hydroxy-, particularly those containing nitrogen heterocycles, exhibit significant antiproliferative activity against cancer cell lines. For instance, one study demonstrated that a derivative showed IC50 values of 6.52 ± 0.42 µM against HeLa cells (cervical cancer) and 7.88 ± 0.52 µM against SiHa cells . These findings suggest a promising avenue for developing new anticancer agents based on this compound.
Antimicrobial Activity
Another area of interest is the compound's antimicrobial properties. A related compound, N-methyl-3-phenyl-2-propen-1-amine, was shown to inhibit biofilm formation and pyocyanin production in Pseudomonas aeruginosa, highlighting its potential as a quorum sensing inhibitor . This suggests that similar compounds could be developed to combat bacterial infections by disrupting communication among bacterial populations.
Case Studies
Properties
CAS No. |
52716-05-9 |
|---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
N-prop-2-enylhydroxylamine |
InChI |
InChI=1S/C3H7NO/c1-2-3-4-5/h2,4-5H,1,3H2 |
InChI Key |
LMWHOJSLACFBSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















